molecular formula C38H72O10 B10759482 Monogalactosyl-diacylglycerol

Monogalactosyl-diacylglycerol

Cat. No.: B10759482
M. Wt: 689.0 g/mol
InChI Key: FIJGNIAJTZSERN-DQQGJSMTSA-N
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Description

Monogalactosyl diacylglycerol is a type of glycolipid that plays a crucial role in the structure and function of biological membranes, particularly in plants and algae. It is composed of a glycerol backbone linked to two fatty acid chains and a galactose moiety. This compound is essential for the formation of the thylakoid membranes in chloroplasts, which are vital for photosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monogalactosyl diacylglycerol can be synthesized enzymatically using monogalactosyldiacylglycerol synthase. The enzyme catalyzes the reaction between UDP-galactose and 1,2-diacyl-sn-glycerol to form monogalactosyl diacylglycerol and UDP . The reaction typically occurs under mild conditions, such as a pH of 8 and a temperature of 37°C .

Industrial Production Methods

Industrial production of monogalactosyl diacylglycerol often involves extraction from natural sources such as plants and algae. The extraction process includes the use of solvents like methanol and chloroform, followed by purification using techniques like silica gel column chromatography .

Chemical Reactions Analysis

Types of Reactions

Monogalactosyl diacylglycerol undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions

    Hydrolysis: This reaction can be catalyzed by acids or enzymes, breaking down monogalactosyl diacylglycerol into its constituent fatty acids and galactose.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the fatty acid chains.

    Esterification: This reaction involves the formation of esters by reacting monogalactosyl diacylglycerol with alcohols in the presence of acid catalysts.

Major Products

The major products formed from these reactions include free fatty acids, galactose, and various esters .

Scientific Research Applications

Monogalactosyl diacylglycerol has numerous applications in scientific research:

Mechanism of Action

Monogalactosyl diacylglycerol exerts its effects primarily through its role in membrane structure and function. It interacts with other lipids and proteins in the membrane, influencing membrane fluidity and permeability. In photosynthetic organisms, it is involved in the formation of the thylakoid membranes, which are essential for the light-dependent reactions of photosynthesis .

Comparison with Similar Compounds

Monogalactosyl diacylglycerol is often compared with other glycolipids such as digalactosyl diacylglycerol and sulfoquinovosyl diacylglycerol.

Similar Compounds

    Digalactosyl diacylglycerol: Similar in structure but contains an additional galactose moiety.

    Sulfoquinovosyl diacylglycerol: Contains a sulfoquinovose moiety instead of galactose.

Uniqueness

Monogalactosyl diacylglycerol is unique due to its specific role in the formation of thylakoid membranes and its involvement in photosynthesis .

Properties

Molecular Formula

C38H72O10

Molecular Weight

689.0 g/mol

IUPAC Name

[(2S)-1-tridecanoyloxy-3-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] hexadecanoate

InChI

InChI=1S/C38H72O10/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-34(41)47-31(30-46-38-37(44)36(43)35(42)32(28-39)48-38)29-45-33(40)26-24-22-20-18-14-12-10-8-6-4-2/h31-32,35-39,42-44H,3-30H2,1-2H3/t31-,32+,35+,36+,37+,38-/m1/s1

InChI Key

FIJGNIAJTZSERN-DQQGJSMTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO)O)O)O)COC(=O)CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)O)O)COC(=O)CCCCCCCCCCCC

Origin of Product

United States

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